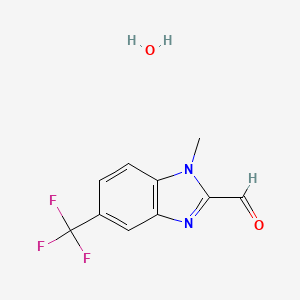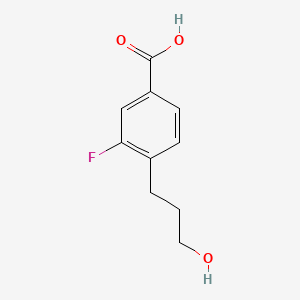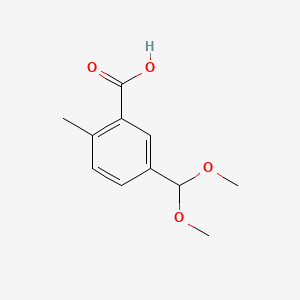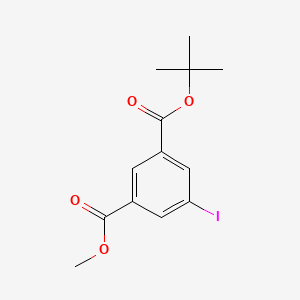
t-Butyl 3-Ethoxyacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (E)-3-ethoxyprop-2-enoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an ethoxy group, and a prop-2-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Transesterification: One common method for preparing t-Butyl 3-Ethoxyacrylate is through the transesterification of ethyl acrylate with tert-butyl alcohol in the presence of a catalyst such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Esterification: Another method involves the esterification of acrylic acid with tert-butyl alcohol using an acid catalyst like sulfuric acid. This reaction is conducted at elevated temperatures to drive the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (E)-3-ethoxyprop-2-enoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (E)-3-ethoxyprop-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in the synthesis of biologically active molecules.
Industry: tert-Butyl (E)-3-ethoxyprop-2-enoate is employed in the production of polymers and resins, where it acts as a monomer or comonomer to impart specific properties to the final product.
Mecanismo De Acción
The mechanism of action of t-Butyl 3-Ethoxyacrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. The presence of the tert-butyl group enhances the stability and lipophilicity of the compound, facilitating its interaction with hydrophobic sites in biological systems .
Comparación Con Compuestos Similares
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound shares the tert-butyl group and an enyne moiety, making it structurally similar to t-Butyl 3-Ethoxyacrylate.
tert-Butyl Ethers of Renewable Diols: These compounds, such as propylene glycol mono-tert-butyl ether, also contain the tert-butyl group and are used as oxygenated additives for motor gasoline.
Uniqueness: tert-Butyl (E)-3-ethoxyprop-2-enoate is unique due to its combination of the tert-butyl group and the ethoxyprop-2-enoate moiety. This structural arrangement imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications.
Propiedades
IUPAC Name |
tert-butyl (E)-3-ethoxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-11-7-6-8(10)12-9(2,3)4/h6-7H,5H2,1-4H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCHREMODPFGJP-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
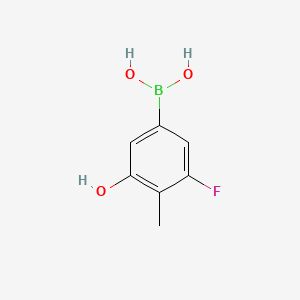
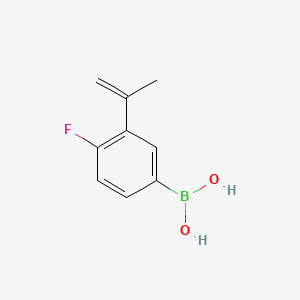

![[6-(Dimethoxymethyl)-5-methoxypyridin-3-yl]boronic acid](/img/structure/B8206552.png)
![(4-{3-[(Trifluoroacetyl)oxy]propyl}phenyl)boronic acid](/img/structure/B8206557.png)
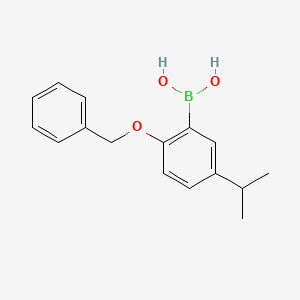
![{2-[(Tert-butyldimethylsilyl)oxy]-5-(propan-2-yl)phenyl}boronic acid](/img/structure/B8206570.png)


